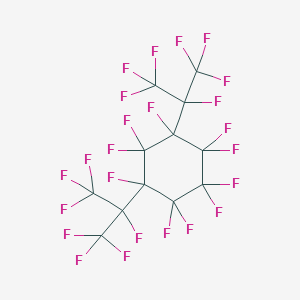

Perfluoro-1,3-diisopropylcyclohexane

Description

Properties

CAS No. |

75169-51-6 |

|---|---|

Molecular Formula |

C12F24 |

Molecular Weight |

600.09 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)cyclohexane |

InChI |

InChI=1S/C12F24/c13-1(3(15,9(25,26)27)10(28,29)30)5(17,18)2(14,4(16,11(31,32)33)12(34,35)36)7(21,22)8(23,24)6(1,19)20 |

InChI Key |

DVFIYLNJEYKWRS-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(C(C(F)(F)F)(C(F)(F)F)F)F)(F)F)(C(C(F)(F)F)(C(F)(F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Fluorination Methods for Perfluorocarbon Synthesis

Vapor-Phase Fluorination via the Fowler Process

The Fowler process, a cornerstone of perfluorocarbon synthesis, involves the reaction of hydrocarbon precursors with elemental fluorine in the presence of a cobalt fluoride (CoF₃) catalyst. For Perfluoro-1,3-diisopropylcyclohexane, the process begins with the hydrocarbon 1,3-diisopropylcyclohexane, which undergoes sequential fluorination in a controlled environment.

Reaction Mechanism

The fluorination proceeds through a free-radical mechanism. Cobalt fluoride acts as a fluorine carrier, moderating the reactivity of elemental fluorine to prevent uncontrolled exothermic reactions. The hydrocarbon substrate is vaporized and mixed with fluorine gas at temperatures between 200°C and 400°C. Sequential substitution of hydrogen atoms with fluorine occurs, culminating in the fully fluorinated product.

Optimized Reaction Parameters

Table 1 summarizes critical parameters derived from analogous syntheses:

These conditions ensure complete fluorination while minimizing side reactions such as carbon-carbon bond cleavage.

Alternative Fluorination Strategies

While the Fowler process dominates industrial production, electrochemical fluorination (ECF) and direct fluorination with xenon difluoride (XeF₂) have been explored for laboratory-scale syntheses. However, ECF suffers from low yields (<30%) for bulky substrates like 1,3-diisopropylcyclohexane, and XeF₂’s high cost limits scalability.

Starting Material Preparation

Synthesis of 1,3-Diisopropylcyclohexane

The hydrocarbon precursor, 1,3-diisopropylcyclohexane (CAS 7045-70-7), is synthesized via acid-catalyzed alkylation of cyclohexene with isopropyl bromide. Using sulfuric acid as a catalyst at 80–100°C, the reaction achieves ~70% yield. Purification via fractional distillation under reduced pressure (20 mmHg, boiling point ~180°C) isolates the desired isomer.

Isotopic Labeling and Tracer Applications

Deuterated or ¹³C-labeled variants of 1,3-diisopropylcyclohexane enable the study of fluorination kinetics. These labeled precursors are prepared using deuterated isopropyl alcohol or ¹³C-enriched cyclohexane, though their synthesis falls outside standard industrial practices.

Reaction Optimization and Challenges

Catalyst Deactivation and Regeneration

Cobalt fluoride catalysts gradually deactivate due to the formation of non-volatile fluorocarbons and carbonaceous deposits. Patent EP3334801B1 discloses a regeneration protocol involving heating the catalyst to 500°C under nitrogen to oxidize residues, restoring ~90% activity.

Byproduct Formation and Mitigation

Common byproducts include partially fluorinated intermediates and perfluoroalkanes resulting from ring-opening reactions. Gas chromatography-mass spectrometry (GC-MS) analyses of crude reaction mixtures reveal trace amounts of perfluoro-1-isopropylcyclohexane and perfluoropropane. Fractional distillation at -10°C to 50°C under vacuum effectively separates these impurities.

Purification and Analytical Characterization

Distillation and Fractionation

This compound’s high density (~1.8 g/cm³) and low viscosity facilitate purification via multistage distillation. A pilot-scale distillation column operating at 75 mmHg achieves 99.5% purity, with a boiling point of ~210°C.

Spectroscopic Confirmation

Table 2 compiles characteristic spectroscopic data for this compound and its analogs:

| Technique | Key Signals | Citation |

|---|---|---|

| ¹⁹F NMR | δ -72 to -82 ppm (CF₃ groups) | |

| IR Spectroscopy | 1240 cm⁻¹ (C-F stretch) | |

| Mass Spectrometry | m/z 636 [M]⁺ |

Nuclear magnetic resonance (NMR) confirms the absence of residual hydrogens, while X-ray crystallography validates the chair conformation of the cyclohexane ring.

Industrial and Biomedical Applications

Though primarily a synthetic target, this compound shares applications with related perfluorocarbons. Patent EP0089232A2 highlights perfluorocarbons as vitreous substitutes in ophthalmology, leveraging their transparency and biocompatibility. Additionally, their high gas solubility suits them for oxygen delivery systems in artificial blood formulations.

Chemical Reactions Analysis

Types of Reactions

Perfluoro-1,3-diisopropylcyclohexane is highly resistant to most chemical reactions due to the strength of its carbon-fluorine bonds. it can undergo reactions under extreme conditions, such as high-temperature pyrolysis or exposure to strong reducing agents .

Common Reagents and Conditions

The compound is generally inert under standard laboratory conditions. in specialized applications, it can be subjected to high temperatures or strong reducing environments to induce reactions. For example, it can be decomposed thermally to produce smaller perfluorinated fragments .

Major Products Formed

The major products formed from the decomposition of this compound are smaller perfluorinated compounds, such as perfluoropropane and perfluorobutane .

Scientific Research Applications

Perfluoro-1,3-diisopropylcyclohexane has several applications in scientific research due to its unique properties:

Mechanism of Action

The mechanism by which perfluoro-1,3-diisopropylcyclohexane exerts its effects is primarily through its physical properties rather than chemical interactions. Its high thermal stability and chemical inertness are due to the strong carbon-fluorine bonds, which make it resistant to degradation and reactive processes . The compound does not interact significantly with biological molecules, making it useful in applications requiring non-reactive environments .

Comparison with Similar Compounds

Key Observations :

- Branching Effects : The diisopropyl derivative likely exhibits higher boiling points and density compared to linear perfluoroalkanes (e.g., FC-72) due to increased molecular weight and steric hindrance .

- Thermal Stability : Cyclohexane-based perfluorocarbons (e.g., perfluoro-1,3-dimethylcyclohexane) show superior thermal stability (critical temperatures >240°C) compared to linear analogs, suggesting similar advantages for the diisopropyl variant .

Encapsulation Efficiency

Perfluoro-1,3-dimethylcyclohexane (C₈F₁₆) demonstrates moderate encapsulation efficiency (EE) for macromolecular APIs due to its balanced hydrophobicity and molecular size . In contrast, bulkier analogs like perfluoro-perhydrophenanthrene (C₁₄F₂₄) achieve higher EE but suffer from slower diffusion kinetics. The diisopropyl variant’s larger size may further reduce EE but improve sustained release profiles .

Catalysis and Materials Science

- Fluorous Biphasic Systems : Perfluoro-1,3-dimethylcyclohexane is a preferred solvent in hydroformylation reactions due to its low surface tension (16.6 mN/m) and high gas solubility. The diisopropyl analog’s higher hydrophobicity may enhance phase separation in biphasic systems but reduce catalyst compatibility .

- Nanoparticle Stabilization: Perfluoro-1,3-dimethylcyclohexane produces smaller gold nanoparticles (Au NPs) compared to perfluoromethylcyclohexane (S1) during extraction, attributed to its optimized fluorophilic interactions. The diisopropyl variant’s larger alkyl groups could further control NP size but risk aggregation at elevated temperatures .

Q & A

Q. Answer :

- Key parameters :

- Instrumentation : Use picosecond time-resolved fluorescence decay methods to capture transient quenching effects .

- Sample preparation : Dissolve fluorophores (e.g., xanthione or thiouracil derivatives) in Perfluoro-1,3-dimethylcyclohexane under inert conditions to avoid solvent interactions .

- Quencher concentration : Optimize quencher-to-fluorophore ratios to avoid aggregation or secondary quenching pathways .

- Design considerations :

Basic: How is Perfluoro-1,3-dimethylcyclohexane utilized in the synthesis of amorphous fluorocarbon films via plasma polymerization?

Q. Answer :

- Methodology :

- Reactor setup : Use a plasma polymerization chamber with radiofrequency (RF) power sources.

- Process conditions :

- Gas phase monomer: Introduce Perfluoro-1,3-dimethylcyclohexane vapor into the reactor under low pressure (e.g., 10–100 mTorr) .

- Power input: Optimize RF power (e.g., 20–50 W) to balance film deposition rate and structural uniformity .

Advanced: How can co-elution challenges between Perfluoro-1,3-dimethylcyclohexane and methyl perfluorobutyl ether isomers be resolved in chromatographic analysis?

Q. Answer :

- Chromatographic optimization :

- Detection strategies :

Advanced: What experimental approaches are used to evaluate the prooxidant activity of Perfluoro-1,3-dimethylcyclohexane in free radical oxidation models?

Q. Answer :

- Model system :

- Use in vitro chemiluminescence assays to monitor radical generation (e.g., lipid peroxidation initiated by Fe²⁺/ascorbate) .

- Key metrics :

- Measure lag phase duration and total chemiluminescence intensity to assess antioxidant/prooxidant effects .

- Compare activity to reference compounds (e.g., perfluorodecalin) for benchmarking .

- Controls : Include solvent-only and radical scavenger (e.g., Trolox) conditions to isolate compound-specific effects .

Basic: How does the electron attachment cross-section of Perfluoro-1,3-dimethylcyclohexane influence its dielectric properties? What experimental methods quantify this?

Q. Answer :

- Measurement techniques :

- Dielectric relevance :

Advanced: What methodologies assess the biocompatibility and safety of Perfluoro-1,3-dimethylcyclohexane in vitreoretinal surgery applications?

Q. Answer :

- Biocompatibility testing :

- Long-term safety :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.